![molecular formula C17H13BrN4O B6102532 2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol
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Overview
Description
2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino, bromophenyl, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amino derivatives from reduction, and various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with various substitutions, such as:
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline
Uniqueness
What sets 2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-12-8-5-11(6-9-12)7-10-15-20-16(22-17(19)21-15)13-3-1-2-4-14(13)23/h1-10,23H,(H2,19,20,21,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCTASQPOCXCU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=C(C=C3)Br)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=C(C=C3)Br)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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